
cis-3-Ethylidene-1-vinyl-2-pyrrolidone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3-Ethylidene-1-vinyl-2-pyrrolidone: is a heterocyclic organic compound that belongs to the class of pyrrolidones It is characterized by a five-membered lactam ring with a vinyl group and an ethylidene substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethylidene-1-vinyl-2-pyrrolidone typically involves a two-phase reaction mixture. The organic phase consists of vinylpyrrolidone, while the aqueous phase contains a solution of sodium hydroxide, potassium hydroxide, or tetraalkyl ammonium hydroxide. The reaction is carried out under vigorous agitation in an inert atmosphere at temperatures ranging from 120°C to 170°C for 0.5 to 10 hours. The product is then recovered by fractional distillation under vacuum .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the reaction conditions and ensure the purity of the final product. The compound is typically obtained as white, needle-shaped crystals with a melting point of 59-61°C .
化学反応の分析
Types of Reactions: cis-3-Ethylidene-1-vinyl-2-pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
科学的研究の応用
cis-3-Ethylidene-1-vinyl-2-pyrrolidone has several scientific research applications:
作用機序
The mechanism of action of cis-3-Ethylidene-1-vinyl-2-pyrrolidone involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory actions .
類似化合物との比較
N-Vinylpyrrolidone: A related compound with a similar structure but different substituents.
Pyrrolidin-2-one: Another pyrrolidone derivative with diverse biological activities.
Uniqueness: cis-3-Ethylidene-1-vinyl-2-pyrrolidone stands out due to its unique combination of a vinyl group and an ethylidene substituent, which imparts distinct chemical and biological properties. Its ability to form cross-linked polymers and its diverse biological activities make it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
(3Z)-1-ethenyl-3-ethylidenepyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-6-9(4-2)8(7)10/h3-4H,2,5-6H2,1H3/b7-3- |
InChIキー |
YRFBEFZSVRNWBO-CLTKARDFSA-N |
異性体SMILES |
C/C=C\1/CCN(C1=O)C=C |
正規SMILES |
CC=C1CCN(C1=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


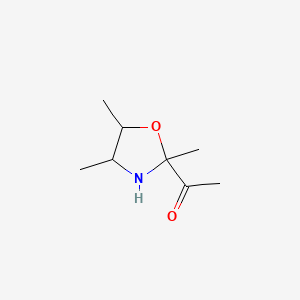

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
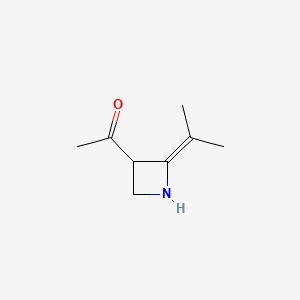
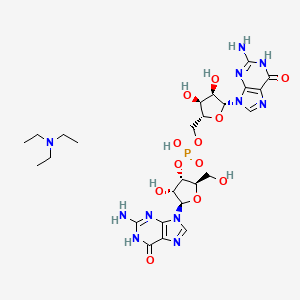
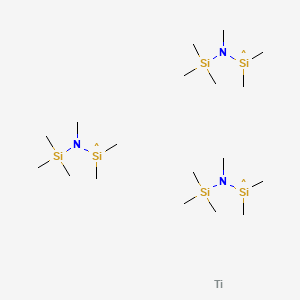
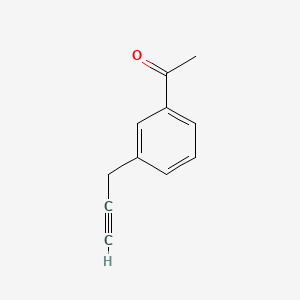
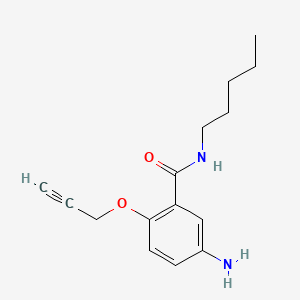
![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
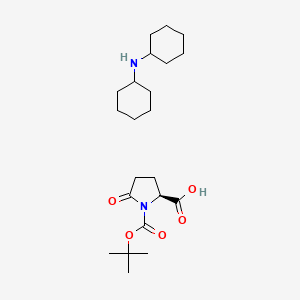

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)

